Azanium;Cer(IV)-nitrat;Salpetersäure

Übersicht

Beschreibung

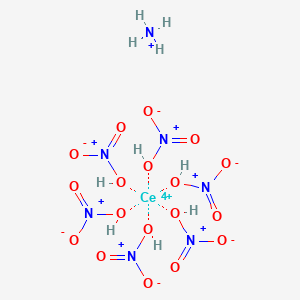

Azanium;cerium(4+);nitric acid is a compound that consists of azanium (a protonated amine), cerium in its +4 oxidation state, and nitric acid Cerium is a rare earth metal known for its catalytic properties and is often used in various industrial applications Nitric acid is a strong acid commonly used in the production of fertilizers, explosives, and other chemicals

Wissenschaftliche Forschungsanwendungen

Azanium;cerium(4+);nitric acid has numerous applications in scientific research, including:

Wirkmechanismus

Target of Action

Azanium;cerium(4+);nitric acid, also known as Ceric Ammonium Nitrate (CAN), is a specialized oxidizing agent used in organic synthesis . The primary targets of CAN are various functional groups in organic compounds, including alcohols, phenols, ethers, and C-H bonds, especially those that are benzylic .

Mode of Action

CAN acts as a strong one-electron oxidizing agent . In terms of its redox potential, it is an even stronger oxidizing agent than Cl2 . During the redox process, Ce(IV) in CAN is converted to Ce(III), a one-electron change, signaled by the fading of the solution color from orange to a pale yellow .

Biochemical Pathways

For example, alkenes undergo dinitroxylation, quinones are produced from catechols and hydroquinones, and even nitroalkanes are oxidized . These reactions can lead to significant changes in the structure and properties of the targeted compounds.

Pharmacokinetics

It is known that can is a water-soluble compound , which suggests that it could be readily absorbed and distributed in aqueous environments. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CAN would depend on the specific conditions of its use.

Result of Action

The result of CAN’s action is the oxidation of targeted functional groups in organic compounds. This can lead to significant changes in the structure and properties of these compounds. For example, the oxidation of alkenes can result in the formation of dinitroxy compounds . The exact molecular and cellular effects of CAN’s action would depend on the specific compounds being targeted.

Biochemische Analyse

Biochemical Properties

Azanium;cerium(4+);nitric acid is known to interact with various biomolecules. For instance, cerium oxide nanoparticles have been shown to interact with reactive oxygen species (ROS), playing a role in modulating oxidative stress . This interaction with ROS can influence various biochemical reactions within the cell. Furthermore, cerium oxide nanoparticles have been reported to exhibit antioxidant as well as prooxidant activities .

Cellular Effects

The effects of Azanium;cerium(4+);nitric acid on cells are multifaceted. Cerium oxide nanoparticles have been shown to protect cells by reducing oxidative stress due to their redox activity . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, cerium oxide nanoparticles can facilitate the pro-oxidant properties of mesoporous silica nanoparticles, leading to increased ROS levels and the killing of cancer cells .

Molecular Mechanism

The molecular mechanism of action of Azanium;cerium(4+);nitric acid involves its strong oxidizing properties. In terms of its redox potential, it is an even stronger oxidizing agent than chlorine . In the redox process, Ce (IV) is converted to Ce (III), a one-electron change, signaled by the fading of the solution color from orange to a pale yellow .

Temporal Effects in Laboratory Settings

It is known that cerium oxide nanoparticles prepared from cerium ammonium nitrate have a significantly smaller particle size and higher conductivity . This suggests that the compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that nanoparticles, including those of cerium oxide, can have varying effects depending on the dosage

Metabolic Pathways

Cerium oxide nanoparticles have been shown to interact with various components of cellular metabolism, including radicals, enzymes, proteins, transcription factors, and metabolites .

Transport and Distribution

Cerium oxide nanoparticles have been shown to have a smaller particle size and higher conductivity when prepared from cerium ammonium nitrate , suggesting that they may be readily transported and distributed within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azanium;cerium(4+);nitric acid can be synthesized by dissolving cerium oxide (CeO2) in hot and concentrated nitric acid. The reaction typically involves the following steps:

- Dissolution of cerium oxide in concentrated nitric acid.

- Formation of the hexanitratocerate(IV) anion [Ce(NO3)6]2−.

- Addition of ammonium ions to form the final compound.

The reaction conditions include maintaining a high temperature and using concentrated nitric acid to ensure complete dissolution of cerium oxide and formation of the desired product .

Industrial Production Methods

In industrial settings, the production of azanium;cerium(4+);nitric acid involves large-scale dissolution of cerium oxide in nitric acid, followed by crystallization to obtain the pure compound. The process is carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Azanium;cerium(4+);nitric acid undergoes various types of chemical reactions, including:

Oxidation: Cerium(4+) is a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Reduction: Cerium(4+) can be reduced to cerium(3+) in the presence of suitable reducing agents.

Substitution: The nitrate groups in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation Reactions: Common reagents include alcohols, phenols, and ethers.

Reduction Reactions: Reducing agents such as oxalic acid can be used to reduce cerium(4+) to cerium(3+).

Substitution Reactions: Ligands such as sulfate or phosphate can replace nitrate groups under specific conditions.

Major Products Formed

Oxidation: Products include aldehydes, ketones, quinones, and nitroalkanes.

Reduction: The major product is cerium(3+) compounds.

Substitution: Products include cerium sulfate and cerium phosphate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cerium(III) nitrate: Contains cerium in the +3 oxidation state and is used in similar applications but has different redox properties.

Cerium(IV) oxide: Another cerium(4+) compound used in catalysis and as an oxygen storage material.

Cerium(IV) sulfate: Formed by substituting nitrate groups with sulfate, used in various chemical reactions.

Uniqueness

Azanium;cerium(4+);nitric acid is unique due to its strong oxidizing properties and the ability to participate in a wide range of chemical reactions. Its combination of cerium(4+) and nitric acid makes it a versatile compound in both research and industrial applications .

Biologische Aktivität

Azanium;cerium(4+);nitric acid, commonly known as Ceric Ammonium Nitrate (CAN), is a compound that has garnered attention for its multifaceted biological activities. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, and potential applications in various fields, including medicine and environmental science.

Azanium;cerium(4+);nitric acid is a strong oxidizing agent, particularly effective under acidic conditions. Its redox potential is approximately 1.61 V versus the normal hydrogen electrode, making it a more potent oxidizer than chlorine gas. This property allows it to participate in various biochemical reactions, influencing cellular processes.

Target of Action

The primary biological activity of CAN is attributed to its ability to act as a one-electron oxidizing agent. It interacts with various biomolecules, including proteins and nucleic acids, leading to oxidative modifications that can alter their functions.

Biochemical Pathways

CAN participates in several biochemical pathways:

- Oxidation Reactions : It facilitates the oxidation of alkenes to form dinitroxy compounds and converts catechols and hydroquinones into quinones.

- Reactive Oxygen Species (ROS) Modulation : Cerium oxide nanoparticles derived from CAN have been shown to scavenge ROS, thereby reducing oxidative stress in cells.

Antioxidant Properties

Research indicates that cerium compounds exhibit antioxidant properties, which can mitigate oxidative stress. This is particularly relevant in medical applications where oxidative damage is a concern, such as in burn injuries and chronic inflammation .

Antimicrobial Activity

CAN has demonstrated broad-spectrum antimicrobial activity. Studies have shown that cerium salts can inhibit the growth of various bacterial species, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The effective concentrations for bacteriostatic activity range from 0.1 mM to 0.5 mM, with Pseudomonas species being particularly susceptible .

Case Studies

- Antimicrobial Efficacy : A systematic investigation by Burkes and McCleskey revealed that cerium nitrate was effective against 39 bacterial species. The study highlighted its potential use in treating infections associated with burn wounds .

- Oxidative Stress Management : Research has shown that cerium oxide nanoparticles can mimic the activity of superoxide dismutase (SOD), effectively scavenging superoxide anions and reducing hydrogen peroxide levels in cellular environments .

Dosage Effects

The biological effects of CAN vary significantly with dosage:

- Low Concentrations : At lower concentrations, cerium compounds exhibit protective antioxidant effects.

- High Concentrations : Conversely, higher concentrations may lead to cytotoxicity due to excessive oxidative stress induced by the strong oxidizing properties of cerium ions.

Applications in Research and Industry

Azanium;cerium(4+);nitric acid has numerous applications:

- Medical Field : Investigated for its ability to reduce oxidative stress and protect tissues from radiation damage.

- Catalysis : Used extensively as an oxidizing agent in organic synthesis and quantitative analysis.

- Environmental Science : Potential applications in wastewater treatment due to its ability to oxidize organic pollutants .

Eigenschaften

IUPAC Name |

azanium;cerium(4+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.6HNO3.H3N/c;6*2-1(3)4;/h;6*(H,2,3,4);1H3/q+4;;;;;;;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXAATUBLOUJCN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH10N7O18+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16774-21-3 | |

| Record name | Ammonium ceric nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.